![molecular formula C16H24N2O B1222812 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone is a member of piperazines.
Aplicaciones Científicas De Investigación
Antagonist of the Melanocortin-4 Receptor
A compound closely related to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound showed promise in promoting food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Antimuscarinic Activity
A series of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, demonstrated antimuscarinic activity. These compounds were explored for potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Selective Ligands for Serotonin Receptors
New bis-piperazinyl-1-propanone derivatives, closely related to the chemical structure , were discovered as selective ligands for the 5-HT7 serotonin receptor over the 5-HT1A receptor. These compounds could have implications in targeting specific serotonin receptors (Intagliata et al., 2016).
Characterization of Organic Cation Hydrogensulfates
1-(2,3-Dimethylphenyl)piperazine, a component of the compound , was studied for its ability to form sulfate salts. These salts were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, contributing to the understanding of their molecular structure and properties (Arbi et al., 2017).
Binding Studies in Neuropharmacology
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, a compound structurally related to the chemical , was studied for its binding characteristics at dopamine D-1 and D-2 receptors in rat striatum. This research contributes to the understanding of receptor interactions in neuropharmacology (Zhang et al., 1990).
Propiedades
Nombre del producto |
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone |
|---|---|
Fórmula molecular |
C16H24N2O |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3 |
Clave InChI |
KFWOHYYCXICJDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




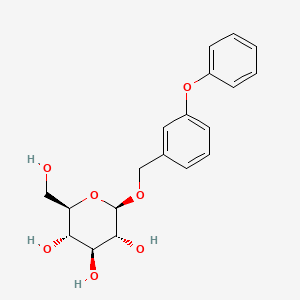


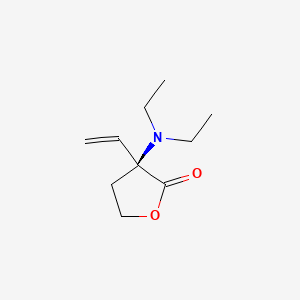
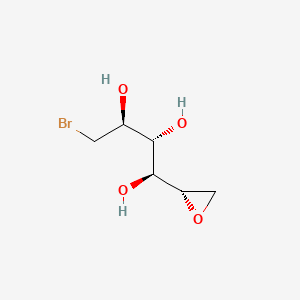

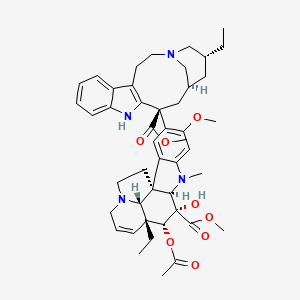
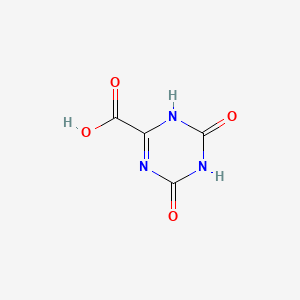
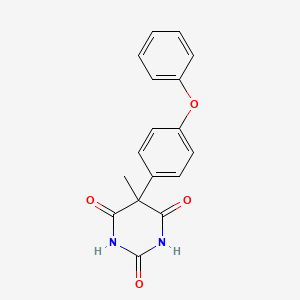
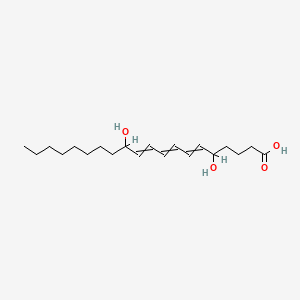
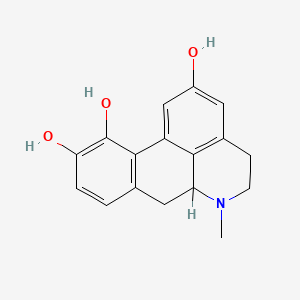
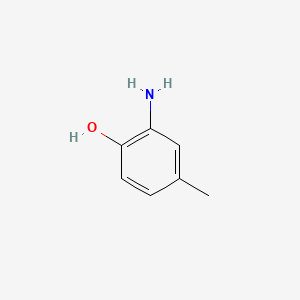
![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)